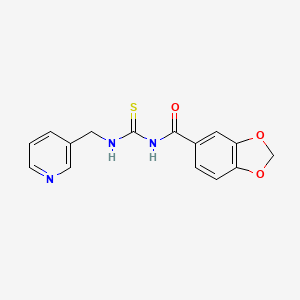
N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyridine ring, a benzodioxole moiety, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as magnesium oxide nanoparticles can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and pyridine rings.
Reduction: Reduced forms of the carbamothioyl group.
Substitution: Substituted derivatives at the pyridine ring.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes in target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- N-(pyridin-4-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-4-carboxamide
Uniqueness
N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carbamothioyl group and the benzodioxole moiety provides distinct electronic properties that can be exploited in various applications .
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(11-3-4-12-13(6-11)21-9-20-12)18-15(22)17-8-10-2-1-5-16-7-10/h1-7H,8-9H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJQVOPKHGENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














